molecular formula C19H15FN2O3 B269469 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide

2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide

Cat. No. B269469
M. Wt: 338.3 g/mol
InChI Key: JWILIYYFSCVFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide, also known as 4F-PD or 4F-α-PD, is a novel compound that has gained attention in recent years for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been identified as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Mechanism of Action

FAAH is an enzyme that breaks down endocannabinoids, leading to their inactivation. By inhibiting FAAH, 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide prevents the breakdown of endocannabinoids and increases their levels in the body. This, in turn, leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The effects of 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide on the body are mediated by the activation of cannabinoid receptors, which are present in various tissues and organs. The activation of these receptors can lead to the modulation of pain, inflammation, anxiety, and depression. Additionally, 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide in scientific research is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other pathways. Additionally, 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the use of 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide in lab experiments may be limited by its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide in scientific research. One area of interest is the role of endocannabinoids in the regulation of appetite and metabolism, which may have implications for the treatment of obesity and related disorders. Additionally, 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide may be useful for studying the role of endocannabinoids in the modulation of immune function and the development of autoimmune diseases. Finally, the development of more selective and potent FAAH inhibitors may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(2-furylmethyl)benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high purity.

Scientific Research Applications

The inhibition of FAAH by 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide has been shown to increase the levels of endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. This makes 2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide a potential tool for studying the role of endocannabinoids in various physiological and pathological processes, such as pain, inflammation, anxiety, and depression.

properties

Product Name

2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15FN2O3/c20-14-9-7-13(8-10-14)18(23)22-17-6-2-1-5-16(17)19(24)21-12-15-4-3-11-25-15/h1-11H,12H2,(H,21,24)(H,22,23)

InChI Key

JWILIYYFSCVFRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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